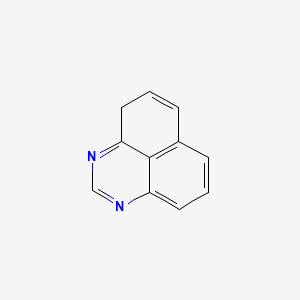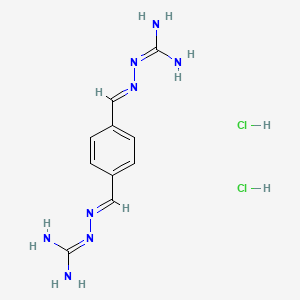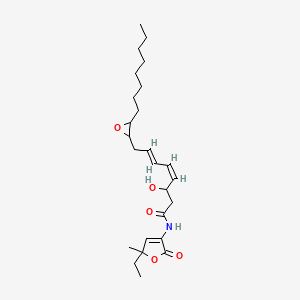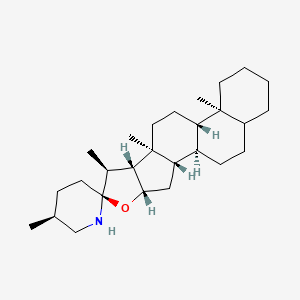
Tomatidane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tomatidane is a spirosolane.
Wissenschaftliche Forschungsanwendungen
1. Auditory Processing Disorders (APD)
The Tomatis Method has been explored as a therapeutic intervention for Auditory Processing Disorders (APD). A study involving 41 subjects with APD demonstrated that the Tomatis Method, involving 90-hour protocol sessions, led to improvements in immediate auditory memory, auditory sequencing, interpretation of directions, auditory discrimination, and auditory cohesion. The findings suggest that the Tomatis Method can effectively serve as an intervention strategy for APD (Ross-Swain, 2007).
2. Autism Spectrum Disorders
The Tomatis Method has also been applied to children with autism. Studies have observed the method's influence on reducing symptomatology in autistic children, with improvements noted in anxiety characteristics, as well as progress in writing and reading skills (Pralong, Espinosa, & Trigo, 2014). However, another study exploring the effects of the Tomatis Method on language skills in children with autism reported no significant relationship between the treatment and language improvement, indicating the need for further research in this area (Corbett, Shickman, & Ferrer, 2008).
3. Musical Proficiency and Psychological Well-being
Research has indicated that the Tomatis Method may enhance listening aptitude, psychological well-being, and vocal quality in musicians. A study involving young adult musicians reported enhancements in listening aptitude, positive mood states, and reduced negative mood states. Moreover, vocal enhancement and improved musical proficiency were observed in participants who completed a Tomatis program consisting of 87.5 half-hour listening sessions along with counseling (du Plessis, Burger, Munro, Wissing, & Nel, 2001).
4. Learning Disorders and Dyslexia
The Tomatis Method has been utilized in the treatment of children with learning disorders, including developmental dyslexia. A study focusing on reading skills improvement through the Tomatis Listening Training found correlations between improved reading skills and aspects of visual and auditory memory (Malak, Mojs, Ziarko, Wieche, Sudoł, & Samborski, 2017).
5. Language Acquisition and Fluency
The Tomatis Method has been explored for its potential effects on second language (L2) reading fluency. A pilot study involving Taiwanese learners undergoing the Tomatis Method showed significant improvements in fluency, tone, stress, and intelligibility in L2 reading, although pronunciation did not significantly improve. The method also appeared to boost confidence and motivation in learning the target language (Chou, 2012).
Eigenschaften
Produktname |
Tomatidane |
|---|---|
Molekularformel |
C27H45NO |
Molekulargewicht |
399.7 g/mol |
IUPAC-Name |
(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine] |
InChI |
InChI=1S/C27H45NO/c1-17-10-14-27(28-16-17)18(2)24-23(29-27)15-22-20-9-8-19-7-5-6-12-25(19,3)21(20)11-13-26(22,24)4/h17-24,28H,5-16H2,1-4H3/t17-,18-,19?,20+,21-,22-,23-,24-,25-,26-,27-/m0/s1 |
InChI-Schlüssel |
KOZCINYDCJVLDW-LWXZRZDISA-N |
Isomerische SMILES |
C[C@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CCC6[C@@]5(CCCC6)C)C)C)NC1 |
Kanonische SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCCC6)C)C)C)NC1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



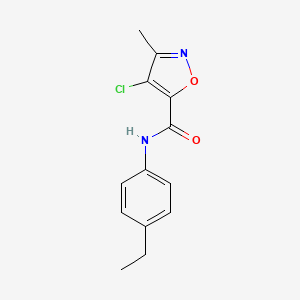
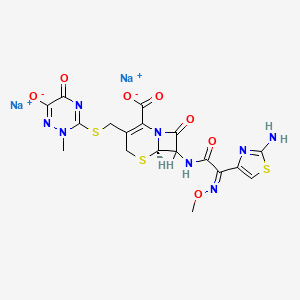
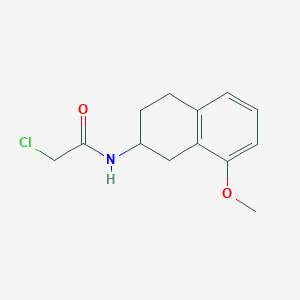
![N-heptyl-N'-(2,4-difluoro-6-{2-[4-(2,2-dimethylpropyl)phenyl]ethyl}phenyl)urea](/img/structure/B1242785.png)
![(15S,16S,18R)-16-(hydroxymethyl)-16-methoxy-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1242786.png)
![Methyl (2S,3S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1242787.png)
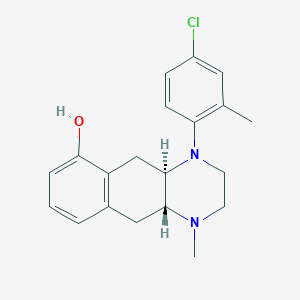
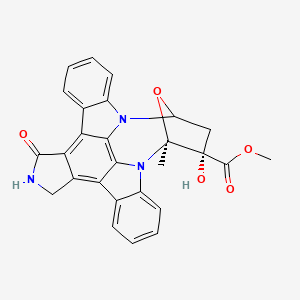
![(19E,21E,23Z,25Z,27E,29E,31E)-33-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,11,13,37-heptahydroxy-17-[(8E,10E)-5-hydroxy-7-oxododeca-8,10-dien-2-yl]-18-methyl-15-oxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B1242793.png)

![TG(18:2(9Z,12Z)/18:2(9Z,12Z)/20:2(11Z,14Z))[iso3]](/img/structure/B1242797.png)
